Phenyl carbonobromidate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl carbonobromidate can be synthesized through the reaction of phenol with carbon tetrabromide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbonobromidate ester.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and scalability of production.
Chemical Reactions Analysis
Types of Reactions: Phenyl carbonobromidate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phenyl carbonates.
Reduction Reactions: Reduction of this compound can yield phenyl alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Phenyl esters or ethers.
Oxidation: Phenyl carbonates.
Reduction: Phenyl alcohols.
Scientific Research Applications
Phenyl carbonobromidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is employed in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of phenyl carbonobromidate involves its reactivity towards nucleophiles and electrophiles. The bromide group is a good leaving group, making the compound highly reactive in substitution reactions. The phenyl group can stabilize intermediates through resonance, facilitating various chemical transformations.
Comparison with Similar Compounds
Phenyl Carbonate: Similar in structure but with an oxygen atom instead of a bromine atom.
Phenyl Acetate: Contains an acetate group instead of a carbonobromidate moiety.
Phenyl Benzoate: Features a benzoate group in place of the carbonobromidate group.
Uniqueness: Phenyl carbonobromidate is unique due to the presence of the bromide group, which imparts distinct reactivity compared to other phenyl esters. This makes it particularly useful in specific synthetic applications where bromide’s leaving group properties are advantageous.
Properties
CAS No. |
51806-30-5 |
---|---|
Molecular Formula |
C7H5BrO2 |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
phenyl carbonobromidate |
InChI |
InChI=1S/C7H5BrO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |
InChI Key |
ABUYPZMWYIVOKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)Br |
Origin of Product |
United States |
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